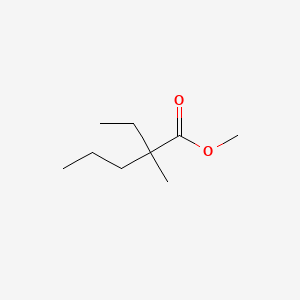![molecular formula C7H10N2O2 B13818282 (1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R,5S)-2,3-diazabicyclo[222]oct-2-ene-5-carboxylic acid is a unique bicyclic compound characterized by its diazabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the bicyclic core, followed by the introduction of the diaza group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diaza group or the carboxylic acid functionality.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,4R,5S)-2,3-diazabicyclo[222]oct-2-ene-5-carboxylic acid is used as a building block for synthesizing complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, (1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating high-performance materials and efficient catalytic systems.
作用機序
The mechanism of action of (1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid involves its interaction with specific molecular targets. The diaza group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid functionality can also participate in acid-base reactions, further modulating its activity.
類似化合物との比較
Similar Compounds
- (1R,4S,5R)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid
- (1S,4R,5S)-2,3-diazabicyclo[2.2.2]octane-5-carboxylic acid
- (1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-6-carboxylic acid
Uniqueness
(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid is unique due to its specific stereochemistry and functional groups. This configuration allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for various applications.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)5-3-4-1-2-6(5)9-8-4/h4-6H,1-3H2,(H,10,11)/t4-,5-,6+/m0/s1 |
InChIキー |
WKNGFDHYCCSWSC-HCWXCVPCSA-N |
異性体SMILES |
C1C[C@@H]2[C@H](C[C@H]1N=N2)C(=O)O |
正規SMILES |
C1CC2C(CC1N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide](/img/structure/B13818208.png)
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)

![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)

![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)


![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)

![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

